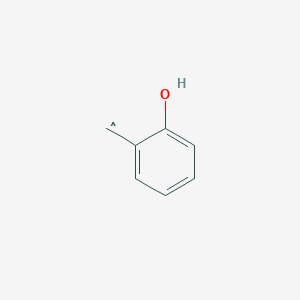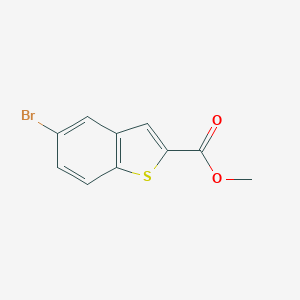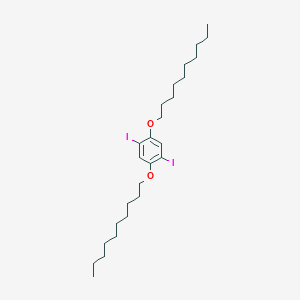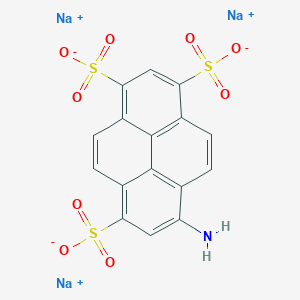
Trisodium 8-aminopyrene-1,3,6-trisulfonate
Descripción general
Descripción
APTS is a water-soluble anionic fluorescent dye. It is known for its strong green fluorescence and significant Stokes shift, making it ideal for various analytical and research applications. This compound is widely used in the detection of carbohydrates and glycoproteins in electrophoresis and other biochemical assays .
Aplicaciones Científicas De Investigación
APTS has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Trisodium 8-aminopyrene-1,3,6-trisulfonate (APTS) is primarily used as a fluorescent labeling reagent . Its primary targets are aldehydes and ketones , which are common functional groups in various biological molecules, including sugars and proteins .
Mode of Action
The aromatic amine of APTS can be reversibly coupled to aldehydes and ketones to form a Schiff base . This Schiff base can then be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) . This reaction results in the formation of new biotinylated probes .
Biochemical Pathways
The biochemical pathways affected by APTS are those involving the modification and detection of sugars and proteins . By labeling these molecules with a fluorescent tag, it becomes possible to track their presence and behavior in various biochemical pathways .
Result of Action
The result of APTS’s action is the creation of fluorescently labeled molecules . These molecules can be detected and quantified using fluorescence-based techniques, enabling researchers to track their presence and behavior in various biological contexts .
Action Environment
The action of APTS is influenced by environmental factors such as pH . The fluorescence intensity of APTS remains stable in a pH range of 4 to 10 . Additionally, it is recommended to store APTS in a dark environment at room temperature to maintain its stability .
Análisis Bioquímico
Biochemical Properties
The aromatic amine of Trisodium 8-aminopyrene-1,3,6-trisulfonate can be reversibly coupled to aldehydes and ketones to form a Schiff base . This Schiff base can then be reduced to a stable amine derivative by sodium borohydride or sodium cyanoborohydride . This property makes this compound a valuable tool in the study of carbohydrate molecules and small hormone molecules .
Cellular Effects
For example, it can be used to label and track the movement of sugars and other biomolecules within cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with aldehydes and ketones to form a Schiff base . This reaction is reversible, allowing for the dynamic labeling and tracking of biomolecules .
Temporal Effects in Laboratory Settings
Its fluorescent properties make it a valuable tool for long-term studies, as it allows for the continuous monitoring of labeled biomolecules .
Dosage Effects in Animal Models
Its use as a fluorescent label can aid in the study of dosage effects of other compounds .
Metabolic Pathways
Its ability to form a Schiff base with aldehydes and ketones can potentially influence the metabolism of these compounds .
Transport and Distribution
Its fluorescent properties make it a valuable tool for studying the transport and distribution of other compounds .
Subcellular Localization
Its use as a fluorescent label can aid in the study of the subcellular localization of other compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
APTS can be synthesized through the sulfonation of 8-aminopyreneThe reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure selective sulfonation .
Industrial Production Methods
In industrial settings, the production of trisodium 8-aminopyrene-1,3,6-trisulfonate involves large-scale sulfonation reactors where the reaction conditions are meticulously controlled to achieve high yield and purity. The product is then neutralized with sodium hydroxide to form the trisodium salt, followed by purification steps such as crystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
APTS undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and sodium cyanoborohydride (NaCNH3) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups under mild conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Stable amine derivatives.
Substitution: Various substituted sulfonic acid derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt
- 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt
- 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate
- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Uniqueness
APTS is unique due to its strong green fluorescence and significant Stokes shift, which provides high sensitivity and specificity in fluorescence-based assays. Its ability to form stable Schiff bases and subsequent reduction to amine derivatives further enhances its versatility in various analytical applications .
Propiedades
IUPAC Name |
trisodium;8-aminopyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO9S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTNYACEWLNWPY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8NNa3O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431754 | |
| Record name | APTS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196504-57-1 | |
| Record name | APTS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Trisodium 8-aminopyrene-1,3,6-trisulfonate used to label carboxyl groups in Chinese medicine research?
A1: this compound (APTS) is a fluorescent dye that reacts with carboxyl groups in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) []. This reaction forms a stable amide bond, attaching the fluorescent APTS to the molecule containing the carboxyl group. This labeling technique enables researchers to track the labeled components, which is particularly useful in pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion of Chinese medicine components is crucial.
Q2: What are the optimal reaction conditions for labeling carboxyl groups with APTS, as determined in the research?
A2: The research found that the optimal conditions for labeling carboxyl groups with APTS involve several key parameters []:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



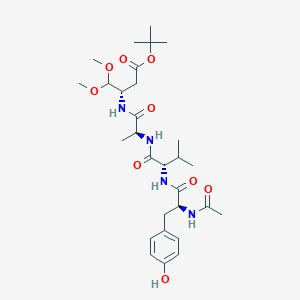
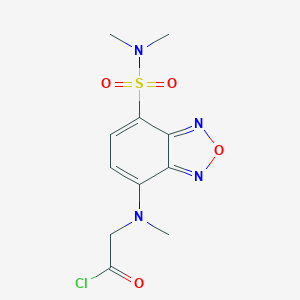
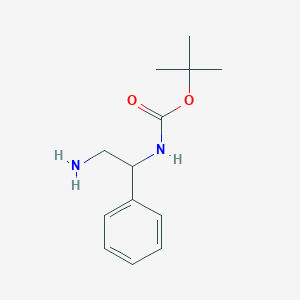
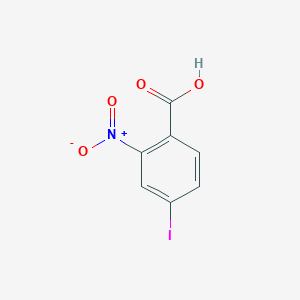
![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)
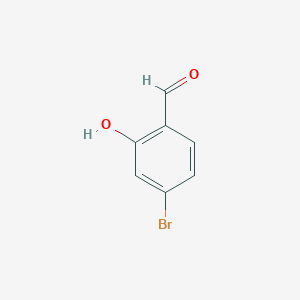
![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)


